1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, a methoxyphenyl group, and a piperidine carboxamide moiety, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the methoxyphenyl group and the piperidine carboxamide moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrazine core or the methoxyphenyl group are replaced with other substituents.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes and signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a] ring.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but exhibit similar biological activities, such as enzyme inhibition and receptor binding.
Quinolinyl-pyrazoles: These compounds feature a quinoline ring fused to a pyrazole ring and are studied for their pharmacological activities, including anti-cancer and anti-inflammatory effects.
The uniqueness of 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide lies in its specific combination of structural features, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C25H26N6O2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O2/c1-33-21-4-2-3-20(15-21)22-16-23-24(27-11-14-31(23)29-22)30-12-7-19(8-13-30)25(32)28-17-18-5-9-26-10-6-18/h2-6,9-11,14-16,19H,7-8,12-13,17H2,1H3,(H,28,32) |
InChI Key |
FYHAYBJIFSZPPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=NC=C5 |
Origin of Product |
United States |
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